N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSIIMSCYKSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H16F2N6O
- Molecular Weight : 396.37 g/mol
- CAS Number : [Not provided in search results]
Structural Features
The compound features:
- A fluorophenyl group which may enhance lipophilicity and biological activity.
- A pyrazolo[1,5-d][1,2,4]triazin core known for its pharmacological properties.
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant cytotoxic effects on cancer cell lines. The IC50 values for related compounds often fall within the nanomolar to micromolar range, indicating strong antiproliferative effects against several cancer types including leukemia and cervical carcinoma (HeLa) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.86 | |
| Compound B | L1210 | 1.2 | |
| N-(2-fluorophenyl)... | Various (NCI-60) | 1.4 - 4.2 |
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Many compounds in the pyrazolo family act as inhibitors of key enzymes involved in cell cycle regulation and apoptosis. For example, compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division .
- Signal Transduction Pathways : The compound may interfere with various signaling pathways that promote cancer cell survival and proliferation.
Other Biological Activities
In addition to anticancer properties, research indicates potential activities against other conditions:
- Antimicrobial Effects : Some derivatives have shown antimicrobial properties, suggesting broader therapeutic applications.
- Anti-inflammatory Activity : Pyrazolo compounds have also been studied for their anti-inflammatory effects in preclinical models.
Study 1: Antiproliferative Effects on HeLa Cells
A study evaluated the antiproliferative effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 0.5 µM with an IC50 value determined to be approximately 0.8 µM .
Study 2: NCI-60 Cell Panel Screening
In a comprehensive screening against the NCI-60 cell panel, related compounds exhibited GI50 values ranging from 1.4 to 4.2 µM across various cancer types. This highlights the potential utility of this compound class in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, derivatives of similar structures have shown promising results against human glioblastoma (SNB-19) and ovarian cancer (OVCAR-8) with significant growth inhibition percentages ranging from 75% to 86% .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar pyrazolo[1,5-d]triazin derivatives has indicated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) showing significant potency . This opens avenues for developing new antitubercular agents that are affordable and effective.
Table 2: Antimicrobial Activity
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| Derivative 3m | M. tuberculosis H37Rv | 4 |
| Derivative 3m | Rifampin-resistant M. tuberculosis | 4 |
Mechanistic Insights
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and microbial resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the pyrazolo[1,5-d]triazin core can significantly influence biological activity.
Table 3: Key Structural Features and Their Impact
| Structural Feature | Impact on Activity |
|---|---|
| Fluoro substituents | Enhance lipophilicity |
| Acetamide group | Improves solubility |
| Pyrazolo ring modifications | Alters receptor binding |
Q & A
Q. What are the key synthetic steps for preparing N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide?
- Methodological Answer : Synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., pyrazolo-triazine) under reflux in polar aprotic solvents like DMF or DMSO .
Substituent Introduction : Fluorophenyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .
Acetamide Linkage : Coupling the fluorophenyl amine with activated carboxylic acid derivatives (e.g., using EDC/HOBt) .
Critical Conditions : Temperature control (70–100°C), catalyst use (triethylamine or Pd catalysts), and purification via column chromatography .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., fluorophenyl peaks at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~450–500) .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, critical for confirming the pyrazolo-triazine core .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo-triazine core synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation .
- Catalyst Optimization : Use Pd(PPh₃)₄ for coupling reactions (0.5–2 mol%) and monitor via TLC .
- Table: Yield Optimization Strategies
| Condition | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, 80°C, 12h | 60–70% | >95% | |
| DMSO, 100°C, 8h | 75–85% | >98% | |
| THF, reflux, 24h | 40–50% | 90% |
Q. How to resolve contradictions in reported biological activity data for fluorophenyl-pyrazolo-triazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., 4-fluorophenyl vs. chlorophenyl) .
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP-binding assays for kinase inhibition) .
- Example Contradiction : A 4-fluorophenyl analog may show higher potency in kinase assays but lower solubility. Adjust substituents (e.g., add methoxy groups) to balance properties .
Q. What experimental strategies are recommended for SAR studies on this compound?
- Methodological Answer :
Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., 3-fluoro, 2,4-difluoro) and measure bioactivity .
Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrazolo-triazine core) .
Q. Table: SAR Trends in Analog Compounds
| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.12 µM | 15 | |
| 3-Methoxyphenyl | 0.45 µM | 45 | |
| 2-Chlorophenyl | 0.30 µM | 10 |
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles despite structural similarity?
- Methodological Answer :
- LogP Analysis : Fluorine’s electron-withdrawing effect increases lipophilicity, reducing aqueous solubility. Methoxy groups improve solubility via hydrogen bonding .
- Crystallinity Studies : Polymorph screening (via XRD) can reveal differences in crystal packing that affect dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
